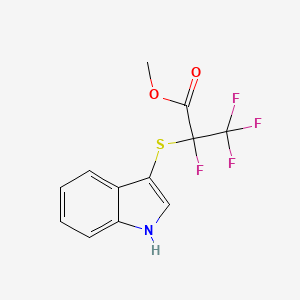![molecular formula C24H28N2O3S B11643206 2-(2-tert-butyl-4-methylphenoxy)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11643206.png)
2-(2-tert-butyl-4-methylphenoxy)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- 2-(2-tert-butyl-4-methylphenoxy)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound with the following structural formula
C20H24N2O4S
.Brief Introduction: This compound combines a thiazole ring, an acetamide group, and a phenoxy moiety. It exhibits interesting biological properties and has applications in various fields.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is to start with 2-tert-butyl-4-methylphenol (also known as 2-tert-butyl-p-cresol) and react it with thionyl chloride to form the corresponding acid chloride. This intermediate then reacts with 4-(4-ethoxyphenyl)-1,3-thiazol-2-amine to yield the target compound.
Reaction Conditions: The reactions typically occur under anhydrous conditions, often using a solvent like dichloromethane or chloroform.
Industrial Production: While industrial-scale production methods may vary, the synthetic route remains consistent.
Análisis De Reacciones Químicas
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like thionyl chloride, amines, and reducing agents are employed.
Major Products: The major products depend on the specific reaction conditions and substituents involved.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.
Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor modulation.
Medicine: May have applications in drug discovery or as a pharmacophore.
Industry: Employed in the synthesis of other compounds.
Mecanismo De Acción
Targets: The compound likely interacts with specific enzymes, receptors, or cellular pathways.
Pathways: Further research is needed to elucidate the precise mechanism.
Comparación Con Compuestos Similares
Uniqueness: Its combination of thiazole, acetamide, and phenoxy groups sets it apart.
Similar Compounds: Related compounds include 2-tert-butyl-4-methylphenol (BHA) and other thiazole derivatives .
Propiedades
Fórmula molecular |
C24H28N2O3S |
|---|---|
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
2-(2-tert-butyl-4-methylphenoxy)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C24H28N2O3S/c1-6-28-18-10-8-17(9-11-18)20-15-30-23(25-20)26-22(27)14-29-21-12-7-16(2)13-19(21)24(3,4)5/h7-13,15H,6,14H2,1-5H3,(H,25,26,27) |
Clave InChI |
YBCWXMNPHAITLJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=C(C=C(C=C3)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-3-(4-ethoxyphenyl)-6-hydroxy-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4(3H,5H)-dione](/img/structure/B11643126.png)

![Dimethyl 5-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11643141.png)
![1-(2,4-dichlorophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone](/img/structure/B11643145.png)
![Dimethyl 2-[(2-nitrobenzoyl)amino]terephthalate](/img/structure/B11643157.png)
![N-[4-(acetylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11643163.png)
![(5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B11643169.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B11643177.png)
![4-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-1-(3-methyl-butoxy)-butan-2-ol](/img/structure/B11643188.png)
![tert-butyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11643194.png)
![1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butan-1-one](/img/structure/B11643200.png)
![2,6-Dimethoxy-4-({4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-YL}methyl)phenol](/img/structure/B11643213.png)
![ethyl 4-(5-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11643219.png)
